2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol
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Overview
Description
2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol is a heterocyclic compound that features a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol involves the reaction of N-arylitaconimides with carboximidamides. This process includes an aza-Michael addition followed by recyclization to form the desired product . Another method involves the condensation of phosphazene with isocyanates, followed by cyclization using a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different functional groups attached to the pyrimidine ring.
Scientific Research Applications
2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The pyrimidine ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antiviral activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,4,5,6-tetrahydropyrimidine: A similar compound with a simpler structure.
2-(2-Amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilide: Another derivative with additional functional groups.
Uniqueness
2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H13N3O |
---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
2-(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H13N3O/c7-6-8-3-5(1-2-10)4-9-6/h5,10H,1-4H2,(H3,7,8,9) |
InChI Key |
HHBUTVCQWBACEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C(N1)N)CCO |
Origin of Product |
United States |
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